molecular formula C26H22FN5O3 B2765769 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1189889-09-5

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2765769
CAS No.: 1189889-09-5
M. Wt: 471.492
InChI Key: ZWTGILAWGKKTAK-UHFFFAOYSA-N
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Description

This compound features a triazoloquinoxaline core substituted with a 3,5-dimethylphenoxy group at position 4 and an acetamide side chain linked to a 3-fluoro-4-methylphenyl moiety. The triazoloquinoxaline scaffold is known for its bioactivity in modulating enzymes or receptors, particularly in neurological and oncological contexts.

Properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O3/c1-15-10-16(2)12-19(11-15)35-25-24-30-31(14-23(33)28-18-9-8-17(3)20(27)13-18)26(34)32(24)22-7-5-4-6-21(22)29-25/h4-13H,14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTGILAWGKKTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a triazole ring fused with a quinoxaline moiety. Its chemical formula is C19H20FN5O2, and it can be represented by the following structural formula:

C19H20FN5O2\text{C}_{19}\text{H}_{20}\text{F}\text{N}_5\text{O}_2

Biological Activity Overview

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit a range of biological activities including:

  • Anticancer Properties : Several studies have demonstrated that derivatives of this scaffold possess significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown EC50 values in the low micromolar range against melanoma and breast cancer cell lines .
  • Antimicrobial Activity : The triazole and quinoxaline moieties are known for their antimicrobial properties. Compounds derived from these structures have been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results .
  • Antiviral Effects : Some derivatives have been tested for antiviral activity against viruses like HSV-1 and VSV, exhibiting effective inhibition .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The mechanism often involves:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. For instance, studies have reported that related compounds can act as topoisomerase inhibitors, disrupting DNA replication in cancer cells .
  • Receptor Modulation : Some derivatives have been identified as antagonists for various receptors, including adenosine receptors, which play roles in cancer progression and metastasis .

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effect
Anticancer , Cytotoxicity against A375 melanoma (EC50 365 nM)
Antimicrobial , Inhibition of Staphylococcus aureus
Antiviral Effective against HSV-1 and VSV

Case Study: Anticancer Activity

In a study conducted by Ezzat et al., derivatives of the triazoloquinoxaline scaffold were synthesized and evaluated for their anticancer properties. Compound EAPB02303 was highlighted for its potent activity against triple-negative breast cancer cells (MDA-MB-231), with an EC50 value significantly lower than other tested compounds . This demonstrates the potential of triazoloquinoxaline derivatives in targeted cancer therapies.

Case Study: Antimicrobial Efficacy

Research on antimicrobial properties revealed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential as an anticancer agent . Research indicates that triazoloquinoxaline derivatives exhibit significant biological activity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or receptors involved in tumor growth and proliferation.

Studies have shown that compounds with similar structures can act as enzyme inhibitors and receptor modulators . For instance:

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases that are crucial for cancer cell signaling pathways.
  • Receptor Binding : It could interact with G-protein coupled receptors (GPCRs), influencing cellular responses and potentially leading to therapeutic effects.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored. Similar triazoloquinoxaline derivatives have demonstrated activity against bacterial strains by targeting microbial DNA gyrase or other essential bacterial enzymes.

Material Science

In addition to its biological applications, this compound can serve as a building block for synthesizing new materials with specific properties. Its unique functional groups allow for modifications that can enhance material characteristics such as conductivity or mechanical strength.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of various triazoloquinoxaline derivatives and their evaluation against breast cancer cell lines. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating enhanced potency .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of similar compounds demonstrated effective inhibition of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Phenoxy-Substituted Acetamides

describes analogs such as 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide, which replaces the triazoloquinoxaline core with a simpler acetamide backbone. Key differences include:

  • Bioactivity Implications : Bromine may enhance binding to electrophilic targets (e.g., kinases), while dimethyl groups could improve metabolic stability by reducing oxidative degradation .

Comparison with Naphtho-Furan Acetamide Derivatives

The compound in , N-(4-aminobutyl)-2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)acetamide, shares an acetamide side chain but differs in its polycyclic core. Notable contrasts include:

  • Core Structure: The naphtho-furan system in enables π-π stacking with aromatic residues in enzymes, while the triazoloquinoxaline core in the target compound may engage in hydrogen bonding via its nitrogen-rich heterocycle.
  • Functional Groups : The benzo-dioxol and dimethoxy groups in enhance water solubility but may reduce blood-brain barrier penetration compared to the fluorine and methyl groups in the target compound .

Triazole/Triazine-Based Pesticide Analogs

lists pesticides like flumetsulam (triazolo-pyrimidine sulfonamide) and oxadixyl (oxazolidinyl acetamide). While these are agrochemicals, structural parallels exist:

  • However, the quinoxaline ring’s extended conjugation may offer broader π-orbital interactions.
  • Acetamide Side Chains : Oxadixyl’s methoxy-acetamide group highlights the role of electron-donating substituents in stabilizing hydrogen bonds, contrasting with the target compound’s fluoro-methylphenyl group, which combines steric and electronic effects .

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Target Selectivity: The triazoloquinoxaline core may exhibit selectivity for kinase or GABA receptors due to its planar structure, unlike the naphtho-furan derivative’s preference for topoisomerase inhibition .
  • Fluorine Impact: The 3-fluoro substituent likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., ’s hydroxymethyl group) .

Physicochemical Profiling

Property Target Compound Bromo-Analog Naphtho-Furan
LogP ~3.8 (estimated) ~4.2 (higher due to Br) ~2.5 (polar groups)
Solubility (mg/mL) <0.1 (low, hydrophobic core) <0.05 (Br increases lipophilicity) ~1.2 (benzo-dioxol enhances)
Metabolic Stability High (fluorine reduces oxidation) Moderate (Br susceptible to metabolism) Low (electron-rich groups prone to oxidation)

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